molecular formula C9H11NO3 B6306265 6-Hydroxy-2-isopropylnicotinic acid CAS No. 1824125-32-7

6-Hydroxy-2-isopropylnicotinic acid

Cat. No.: B6306265
CAS No.: 1824125-32-7
M. Wt: 181.19 g/mol
InChI Key: BBPRSUGEZXZSSH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-isopropylnicotinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and an isopropyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-isopropylnicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the hydroxylation of 2-isopropylnicotinic acid using suitable oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as nicotinic acid or its derivatives. The process may include steps like alkylation, oxidation, and purification to achieve the desired product with high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the hydroxyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Reduced nicotinic acid derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

6-Hydroxy-2-isopropylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, lacking the hydroxyl and isopropyl groups.

    2-Isopropylnicotinic Acid: Similar structure but without the hydroxyl group at the 6th position.

    6-Hydroxynicotinic Acid: Lacks the isopropyl group at the 2nd position.

Uniqueness: 6-Hydroxy-2-isopropylnicotinic acid is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRSUGEZXZSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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